

Technical Guide: Predicted Boiling Point of 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine
Cat. No.:	B185593

[Get Quote](#)

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted boiling point and other physicochemical properties of **5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine**. This compound is a key intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and antiviral agents.^[1] Its reactive bromomethyl group and the presence of a trifluoromethyl group make it a valuable building block in medicinal chemistry for creating complex molecules with enhanced stability and lipophilicity.^[1]

Physicochemical Properties

A summary of the key quantitative data for **5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine** and related compounds is presented below for comparative analysis.

Property	5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine	5-bromo-2-(trifluoromethyl)pyrimidine	2-Bromo-5-(trifluoromethyl)pyrimidine
Molecular Formula	C ₆ H ₄ BrF ₃ N ₂ [1]	C ₅ H ₂ BrF ₃ N ₂ [2] [3]	C ₅ H ₂ BrF ₃ N ₂
Molecular Weight	241.01 g/mol [1]	226.98 g/mol [2] [3]	226.98 g/mol
Predicted Boiling Point	174.7 ± 40.0 °C [1]	139.8 ± 40.0 °C (at 760 mmHg) [2] [4]	247.2 ± 50.0 °C (at 760 mmHg)
Predicted Density	1.735 ± 0.06 g/cm ³ [1]	1.807 ± 0.06 g/cm ³ [2]	Not Available
Physical State	Not specified, likely liquid or low-melting solid	Crystalline solid [4] [5]	Solid
Melting Point	Not Available	41-42 °C [2] [4]	Not Available
CAS Number	198404-35-2 [1]	799557-86-1 [2]	69034-09-9

Predicted Boiling Point Analysis

The predicted boiling point of **5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine** is 174.7 ± 40.0 °C.[\[1\]](#) This value is an estimation derived from computational models and has a notable range of uncertainty. When compared to the structurally similar 5-bromo-2-(trifluoromethyl)pyrimidine, which has a predicted boiling point of 139.8 ± 40.0 °C at 760 mmHg, the addition of the methyl group in the bromomethyl substituent appears to increase the predicted boiling point.[\[2\]](#)[\[4\]](#) This is expected as the increased molecular weight and surface area lead to stronger intermolecular van der Waals forces.

Conversely, the isomeric 2-Bromo-5-(trifluoromethyl)pyrimidine has a significantly higher predicted boiling point of 247.2 ± 50.0 °C at 760 mmHg. The position of the bromine and trifluoromethyl substituents on the pyrimidine ring has a substantial impact on the molecule's polarity and intermolecular interactions, leading to this difference.

Experimental Protocol: Boiling Point Determination

While a specific experimental determination of the boiling point for **5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine** is not detailed in the available literature, a general protocol for determining the boiling point of pyrimidine derivatives at atmospheric pressure (760 mmHg) can be outlined as follows. This method is based on standard laboratory techniques for boiling point determination.

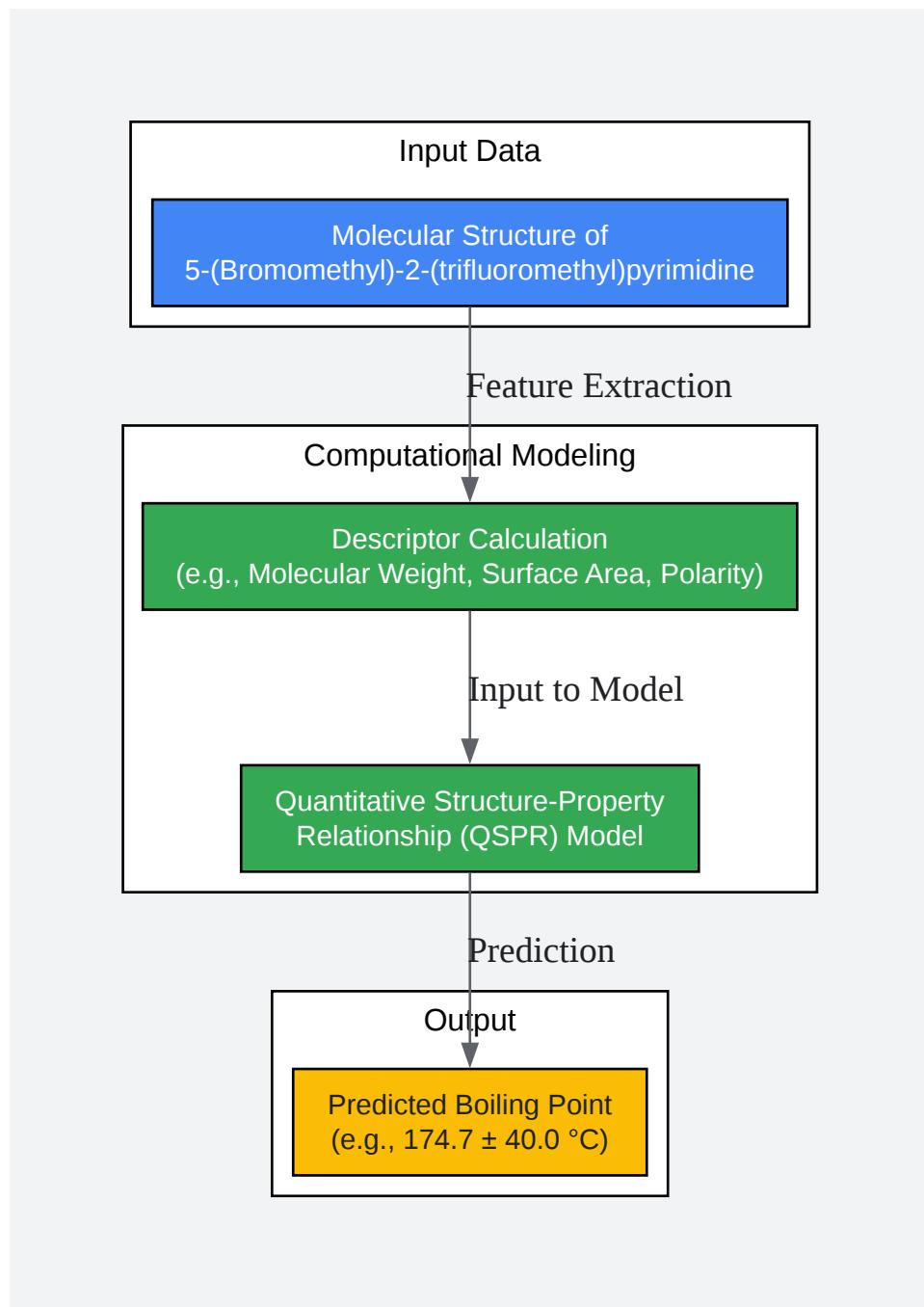
Objective: To experimentally determine the boiling point of a pyrimidine derivative.

Materials:

- Sample of the pyrimidine derivative
- Distillation apparatus (including a round-bottom flask, distillation head with a thermometer adapter, condenser, and receiving flask)
- Heating mantle or oil bath
- Thermometer (calibrated)
- Boiling chips
- Inert atmosphere setup (e.g., nitrogen or argon gas), if the compound is sensitive to air or moisture at high temperatures.

Procedure:

- **Apparatus Setup:** Assemble the distillation apparatus in a fume hood. Ensure all glassware is clean and dry.
- **Sample Preparation:** Place a small volume of the pyrimidine derivative into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
- **Thermometer Placement:** Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser. This ensures an accurate reading of the vapor temperature.
- **Heating:** Begin heating the flask gently using the heating mantle or oil bath.


- Observation: Observe the sample as it begins to boil and the vapor rises into the distillation head. The temperature will rise and then stabilize as the vapor condenses and collects in the receiving flask.
- Boiling Point Reading: Record the temperature at which the liquid is actively boiling and a steady stream of distillate is collected. This stable temperature is the boiling point.
- Completion: Once the boiling point is determined or the distillation is complete, turn off the heat and allow the apparatus to cool down before dismantling.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
- Perform the experiment in a well-ventilated fume hood.
- Handle the pyrimidine derivative with care, as it may be harmful if inhaled, ingested, or comes into contact with skin.

Logical Workflow for Boiling Point Prediction

The prediction of a compound's boiling point is a computational process that relies on its molecular structure. The following diagram illustrates a typical workflow for this prediction.

[Click to download full resolution via product page](#)

Caption: Workflow for the computational prediction of boiling point.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine [myskinrecipes.com]
- 2. 5-bromo-2-(trifluoromethyl)pyrimidine | 799557-86-1 [chemicalbook.com]
- 3. 5-Bromo-2-(trifluoromethyl)pyrimidine | C5H2BrF3N2 | CID 33697963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Technical Guide: Predicted Boiling Point of 5-(Bromomethyl)-2-(trifluoromethyl)pyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b185593#predicted-boiling-point-of-5-bromomethyl-2-trifluoromethyl-pyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com